5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by its unique structure, which includes a nicotinamide core, a thiadiazole ring, and a tetrahydrofuran moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Structural Characterization and Biological Activity
Compounds similar to 5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide have been synthesized and characterized for various scientific applications. For instance, nicotinamides and thiadiazoles, structural relatives of the compound , have been extensively studied for their diverse biological activities. Nicotinamides, serving as antimicrobial agents and biological process inhibitors, exhibit a wide range of applications due to their structural versatility. Similarly, 1,3,4-thiadiazoles are recognized for their antioxidant, antimicrobial, and anti-inflammatory properties. The combination of nicotinamide and thiadiazole functionalities in a single molecule, like the compound , could potentially enhance these inherent characteristics, making it a candidate for varied scientific research applications, particularly in the fields of antimicrobial and anti-inflammatory research (Burnett, Johnston, & Green, 2015).
Synthesis and Antimicrobial Screening
The synthesis of compounds with structural similarities to this compound has been reported, with a focus on their antimicrobial properties. For example, derivatives of nicotinic acid have been prepared and subjected to in vitro antimicrobial screening against various bacterial and fungal species. The antimicrobial screening indicated that some synthesized compounds exhibit comparable activity to standard drugs, highlighting their potential as novel antimicrobial agents. This underscores the relevance of such compounds in the development of new antimicrobial therapies, further emphasizing the importance of structural characterization in understanding their biological activities (Patel & Shaikh, 2010).
Herbicidal Activity and SAR Study
Another application area for compounds similar to this compound is in the development of herbicides. A study on N-(arylmethoxy)-2-chloronicotinamides, which share a partial structural resemblance, demonstrated significant herbicidal activity against certain plant species. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to herbicidal efficacy, suggesting that modifications in the nicotinamide moiety can lead to enhanced activity. This highlights the potential of structurally related compounds in the design and development of new herbicidal formulations (Yu et al., 2021).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution, where an ethylthiol reacts with the thiadiazole intermediate.
Synthesis of the Nicotinamide Core: The nicotinamide core is synthesized separately, often starting from nicotinic acid or its derivatives.
Coupling Reactions: The thiadiazole and nicotinamide intermediates are coupled together using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Introduction of the Tetrahydrofuran Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be
Properties
IUPAC Name |
5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S2/c1-2-23-14-19-18-13(24-14)17-11(20)8-5-10(15)12(16-6-8)22-9-3-4-21-7-9/h5-6,9H,2-4,7H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSKLDPEKAUYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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